molecular formula C₃₃H₃₃F₂N₅O₃ B1148302 MK-4232 (Mixture of Diastereomers) CAS No. 1263291-17-3

MK-4232 (Mixture of Diastereomers)

Cat. No.: B1148302
CAS No.: 1263291-17-3
M. Wt: 585.64
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MK-4232 is a chemical compound that exists as a mixture of diastereomers Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MK-4232 involves multiple steps, including the formation of chiral centers that result in the creation of diastereomers. The specific synthetic routes and reaction conditions can vary, but typically involve the use of chiral catalysts and reagents to control the stereochemistry of the product. High-performance liquid chromatography (HPLC) is often employed to separate the diastereomers and obtain the desired mixture .

Industrial Production Methods: Industrial production of MK-4232 may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as HPLC and mass spectrometry, are essential to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: MK-4232 can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The replacement of one functional group with another, which can occur under different conditions depending on the nature of the substituents involved.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of products, including halides, ethers, and esters .

Scientific Research Applications

MK-4232 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of MK-4232 involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in determining its biological activity and efficacy. The exact molecular targets and pathways can vary depending on the specific application and context. For example, in medicinal chemistry, MK-4232 may interact with enzymes, receptors, or other proteins to exert its effects .

Comparison with Similar Compounds

    MK-4231: Another compound with similar structural features but different stereochemistry.

    MK-4233: A related compound with variations in functional groups and stereochemistry.

    MK-4234: A compound with similar applications but distinct chemical properties.

Uniqueness: MK-4232 is unique due to its specific mixture of diastereomers, which can result in distinct physical and chemical properties compared to its analogs. The presence of multiple chiral centers and the resulting stereochemistry can significantly influence its behavior in chemical reactions and biological systems .

Properties

CAS No.

1263291-17-3

Molecular Formula

C₃₃H₃₃F₂N₅O₃

Molecular Weight

585.64

Synonyms

(8R)-8-(3,5-Difluorophenyl)-6,8-dimethyl-10-oxo-N-[(2R)-1,1’,2’,3-tetrahydro-2’-oxospiro[2H-indene-2,3’-[3H]pyrrolo[2,3-b]pyridin]-5-yl]-6,9-diazaspiro[4.5]decane-9-acetamide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.